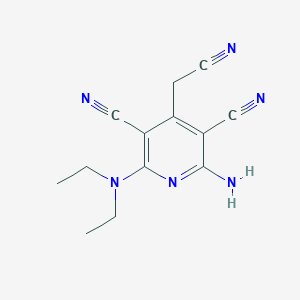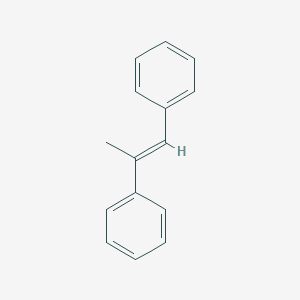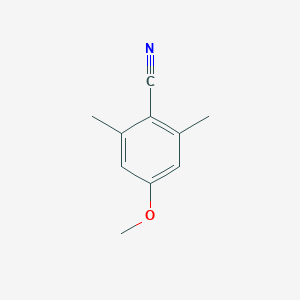![molecular formula C14H9Cl3OS B188813 Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]- CAS No. 112446-18-1](/img/structure/B188813.png)
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which has led to its use in many biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, which leads to the activation of various signaling pathways. This activation can result in changes in gene expression, protein synthesis, and other cellular processes.
Biochemical and Physiological Effects:
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, which can lead to changes in cellular metabolism. Additionally, it has been found to have anti-inflammatory properties, which makes it useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' in lab experiments is its unique mechanism of action. This makes it useful in studying various biological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. It has been found to be toxic to certain cell types, which can limit its use in certain experiments. Additionally, the effects of this compound on human health are not fully understood, which can limit its use in clinical research.
Orientations Futures
There are many future directions for research on Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' and its potential applications. One potential direction is to further study its mechanism of action and its effects on various biological processes. Additionally, there is a need to explore the potential therapeutic uses of this compound in the treatment of various diseases.
Conclusion:
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is a chemical compound that has been widely studied for its potential use in various scientific research applications. Its unique mechanism of action and its effects on various biological processes make it useful in studying the effects of different compounds on various cellular processes. While there are limitations to its use in lab experiments, there are many future directions for research on this compound and its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is done using a multi-step process. The first step involves the reaction of 3,4-dichlorothiophenol with 5-chloro-2-nitroaniline in the presence of a catalyst. This reaction results in the formation of 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-2-nitroethene. The second step involves the reduction of the nitro group to an amine group using a reducing agent. The final step involves the reaction of the amine group with acetyl chloride to form Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-'.
Applications De Recherche Scientifique
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' has been used in various scientific research applications. One of the most common applications is in the study of the biochemical and physiological effects of this compound. It has been found to have a unique mechanism of action, which makes it useful in studying the effects of different compounds on various biological processes.
Propriétés
Numéro CAS |
112446-18-1 |
|---|---|
Nom du produit |
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]- |
Formule moléculaire |
C14H9Cl3OS |
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethanone |
InChI |
InChI=1S/C14H9Cl3OS/c1-8(18)11-6-9(15)2-5-14(11)19-10-3-4-12(16)13(17)7-10/h2-7H,1H3 |
Clé InChI |
MTJYPOAPCYLPOC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



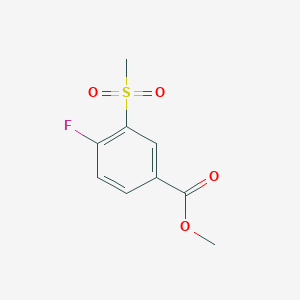
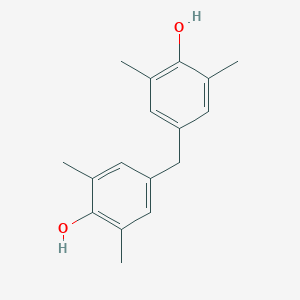
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
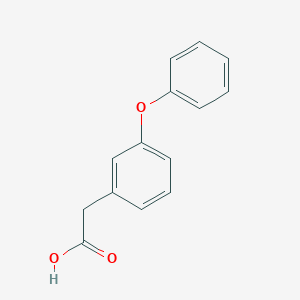
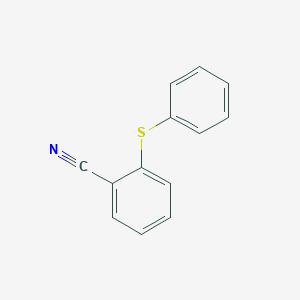
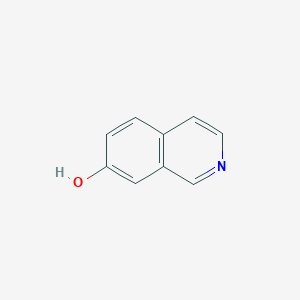
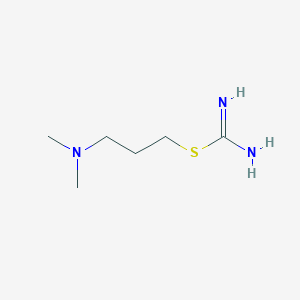


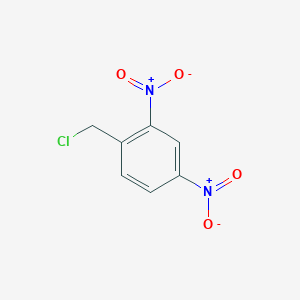
![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)
